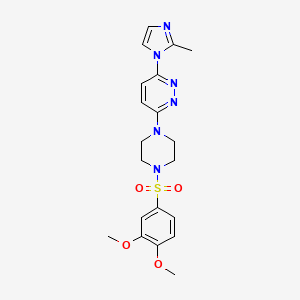

3-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-15-21-8-9-26(15)20-7-6-19(22-23-20)24-10-12-25(13-11-24)31(27,28)16-4-5-17(29-2)18(14-16)30-3/h4-9,14H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDYYUNOOKPBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Weight

- Molecular Weight : 286.35 g/mol

Key Functional Groups

- Sulfonyl Group : Enhances solubility and bioavailability.

- Piperazine Ring : Known for its diverse pharmacological properties.

- Pyridazine Core : Associated with various biological activities.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanisms underlying its anticancer effects include:

- Induction of Apoptosis : The compound has been observed to trigger programmed cell death in tumor cells.

- Inhibition of Angiogenesis : It may interfere with blood vessel formation, which is crucial for tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study tested the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Angiogenesis inhibition |

| HT-29 | 12 | Cell cycle arrest |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It demonstrates potential as an anticonvulsant agent.

The proposed mechanisms include modulation of neurotransmitter systems and stabilization of neuronal membranes.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

In Vitro Testing

In a recent study, the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits angiogenesis | |

| Anticonvulsant | Reduces seizure activity in models | |

| Antimicrobial | Effective against Staphylococcus aureus |

Mechanistic Insights

Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic interactions, which is crucial for its biological activity.

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary components:

- Pyridazine core : Serves as the central scaffold with substitution sites at positions 3 and 6.

- 4-((3,4-Dimethoxyphenyl)sulfonyl)piperazine : A sulfonamide-functionalized piperazine derivative.

- 2-Methyl-1H-imidazole : A heteroaromatic substituent introducing steric and electronic complexity.

Retrosynthetic disconnections suggest two primary routes:

- Route A : Sequential introduction of the piperazine-sulfonyl and imidazole groups onto pre-functionalized pyridazine intermediates.

- Route B : Modular synthesis of substituted pyridazine followed by late-stage coupling of both substituents.

Synthesis of 4-((3,4-Dimethoxyphenyl)sulfonyl)piperazine

The piperazine-sulfonyl component is synthesized via sulfonylation of piperazine using 3,4-dimethoxybenzenesulfonyl chloride. This method, adapted from, proceeds as follows:

Reaction Conditions and Optimization

- Reactants : 3,4-Dimethoxybenzenesulfonyl chloride (1.0 eq) and piperazine (2.0 eq).

- Solvent : Dichloromethane (DCM), 0.5 M concentration.

- Workup : Acid-base extraction to isolate the product from unreacted starting materials.

- Yield : 65% after purification by column chromatography.

Table 1: Key Parameters for Sulfonylation of Piperazine

| Parameter | Value |

|---|---|

| Molar ratio (sulfonyl chloride:piperazine) | 1:2 |

| Reaction temperature | 0–25°C (ambient) |

| Reaction time | 16–24 hours |

| Purification method | Column chromatography (EtOAc/hexane) |

This step is critical for ensuring high purity of the piperazine intermediate, as residual starting materials may complicate downstream reactions.

Functionalization of Pyridazine at Position 3

The pyridazine core must be substituted at position 3 with the piperazine-sulfonyl group. A nucleophilic aromatic substitution (NAS) strategy is employed, leveraging electron-deficient pyridazine derivatives.

Synthesis of 3-Chloro-6-nitro-pyridazine

Coupling with 4-((3,4-Dimethoxyphenyl)sulfonyl)piperazine

Table 2: NAS Reaction Parameters for Pyridazine Functionalization

| Parameter | Value |

|---|---|

| Pyridazine derivative | 3-Chloro-6-nitro-pyridazine |

| Coupling partner | 4-((3,4-Dimethoxyphenyl)sulfonyl)piperazine |

| Temperature | 80°C |

| Catalyst | None (base-mediated) |

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Substitution

Steric Hindrance from 2-Methylimidazole

Analytical Characterization

Critical data for validating the target compound include:

- ¹H NMR : Distinct signals for imidazole protons (δ 7.2–7.5 ppm), piperazine methylene (δ 3.0–3.5 ppm), and methoxy groups (δ 3.8 ppm).

- HRMS : Expected molecular ion [M+H]⁺ at m/z 483.18 (calculated for C₂₂H₂₇N₆O₄S).

- HPLC Purity : >95% using a C18 column (MeCN/H₂O gradient).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

- Methodology :

- Multi-step synthesis : Begin with sulfonylation of the piperazine moiety using 3,4-dimethoxyphenyl sulfonyl chloride under anhydrous conditions (dichloromethane, 0–5°C, 4–6 hours) .

- Coupling reactions : Attach the pyridazine core via nucleophilic substitution (e.g., using potassium carbonate in DMF at 80–90°C for 12–16 hours) .

- Imidazole functionalization : Introduce the 2-methylimidazole group via Buchwald-Hartwig amination (palladium catalyst, toluene, reflux) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .

- Key Considerations :

- Monitor reaction progress with thin-layer chromatography (TLC) .

- Optimize temperature and solvent polarity to avoid side reactions (e.g., sulfone hydrolysis) .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at piperazine N-4, imidazole at pyridazine C-6) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Purity Assessment :

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to quantify purity (>95%) .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives?

- Methodology :

- Systematic Substituent Variation :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., serotonin receptors) .

- Data Interpretation :

- Compare IC₅₀ values across analogs to identify critical substituents .

- Use QSAR models to correlate logP with membrane permeability .

Q. What methodologies are recommended for investigating biological target engagement?

- In Vitro Assays :

- Radioligand Binding : Compete with [³H]-labeled ligands (e.g., 5-HT₆ receptor) to measure Kᵢ values .

- Enzyme Inhibition : Screen against cytochrome P450 isoforms to assess metabolic stability .

- Mechanistic Studies :

- Western Blotting : Evaluate downstream signaling pathways (e.g., cAMP/PKA) post-treatment .

- Crystallography : Co-crystallize the compound with target proteins (e.g., X-ray diffraction at 2.0 Å resolution) .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

- Root-Cause Analysis :

- Reproduce Conditions : Standardize solvent purity (HPLC-grade), catalyst batches, and inert atmospheres .

- Meta-Analysis : Compare bioactivity datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Case Example :

- Discrepancies in imidazole coupling efficiency may arise from residual moisture; use molecular sieves or anhydrous solvents .

Q. What computational approaches predict physicochemical properties and ADMET profiles?

- Tools and Workflows :

- Physicochemical Properties : Use SwissADME to calculate logP, topological polar surface area (TPSA), and solubility .

- ADMET Prediction :

| Parameter | Tool/Method | Reference |

|---|---|---|

| Toxicity | ProTox-II (LD₅₀ prediction) | |

| Metabolism | CYP450 interaction via Schrödinger’s QikProp |

- Validation : Cross-check predictions with experimental data (e.g., hepatic microsome stability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.